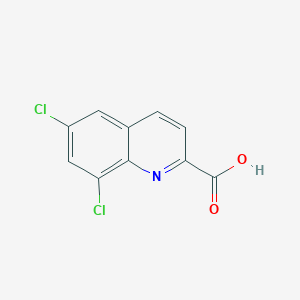

2-Quinolinecarboxylic acid, 6,8-dichloro-

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline scaffold, a bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry due to its recurring presence in a multitude of biologically active compounds. biointerfaceresearch.com This structural motif is a key component in a wide range of pharmaceuticals and bioactive natural products. The versatility of the quinoline ring system allows for the synthesis of a diverse library of derivatives with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. biointerfaceresearch.comresearchgate.net The ability of the quinoline nucleus to interact with various biological targets has made it a focal point for drug discovery and development efforts.

Overview of Dichlorinated Quinolinecarboxylic Acids in Academic Inquiry

The incorporation of chlorine atoms into the quinolinecarboxylic acid framework can significantly modulate the electronic and lipophilic character of the molecule, often leading to enhanced biological activity. Academic research into dichlorinated quinolinecarboxylic acids has explored various isomers, with the positions of the chloro and carboxylic acid groups playing a crucial role in determining their properties. For instance, compounds such as 3,7-dichloroquinoline-8-carboxylic acid (Quinclorac) have been investigated for their herbicidal activity. chemspider.com Other dichlorinated quinoline derivatives have been synthesized and studied for their potential as antimicrobial and anticancer agents. The synthetic approaches to these compounds often involve classical quinoline syntheses, such as the Pfitzinger or Doebner-von Miller reactions, utilizing appropriately substituted aniline (B41778) precursors.

Despite the interest in this class of compounds, a comprehensive survey of the scientific literature reveals that research has been concentrated on specific isomers, while others, including 2-Quinolinecarboxylic acid, 6,8-dichloro-, remain largely unexplored.

Scope and Research Focus on 2-Quinolinecarboxylic acid, 6,8-dichloro-

A thorough investigation of prominent chemical databases, including PubChem and ChemSpider, indicates a significant lack of specific experimental data for 2-Quinolinecarboxylic acid, 6,8-dichloro-. There is no readily available CAS number for this specific isomer, and a review of the scientific literature does not yield dedicated studies on its synthesis, properties, or applications. This suggests that 2-Quinolinecarboxylic acid, 6,8-dichloro- is not a commonly synthesized or commercially available compound.

The current research landscape, therefore, presents a clear knowledge gap regarding this particular molecule. While general synthetic routes to quinoline-2-carboxylic acids are well-established, their application to a 2,4-dichloroaniline (B164938) precursor to yield the 6,8-dichloro substitution pattern has not been specifically documented in readily accessible literature. Consequently, the research focus on 2-Quinolinecarboxylic acid, 6,8-dichloro- is, at present, undefined. Future academic inquiry could be directed towards the following areas:

Synthesis: Development of a reliable and efficient synthetic pathway to produce 2-Quinolinecarboxylic acid, 6,8-dichloro- in good yield and purity. This would likely involve the adaptation of known quinoline synthesis methods to appropriately substituted starting materials.

Characterization: Full spectroscopic and physicochemical characterization of the synthesized compound to establish its structural and electronic properties.

Exploration of Biological Activity: Screening of the compound for a range of biological activities, drawing parallels from the known activities of other dichlorinated quinolinecarboxylic acids.

Computational Studies: In the absence of experimental data, computational modeling could provide insights into the predicted properties and potential biological interactions of 2-Quinolinecarboxylic acid, 6,8-dichloro-.

Structure

3D Structure

Properties

Molecular Formula |

C10H5Cl2NO2 |

|---|---|

Molecular Weight |

242.05 g/mol |

IUPAC Name |

6,8-dichloroquinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-8(10(14)15)13-9(5)7(12)4-6/h1-4H,(H,14,15) |

InChI Key |

LRSUJHRMCRMUAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Quinolinecarboxylic Acid, 6,8 Dichloro

Classical and Established Quinoline (B57606) Annulation Methods

The construction of the fundamental quinoline ring system can be achieved through several well-established named reactions. The applicability of these methods to the synthesis of 6,8-dichloro-2-quinolinecarboxylic acid is contingent on the availability of appropriately substituted precursors and the regiochemical outcomes of the cyclization. The primary precursor for the benzene (B151609) portion of the target molecule would logically be 2,4-dichloroaniline (B164938) .

Skraup Synthesis and Modified Methodologies

The Skraup synthesis is one of the oldest methods for quinoline preparation, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgnumberanalytics.com The reaction proceeds through the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to form the quinoline ring. numberanalytics.com

For the synthesis of a 6,8-dichloroquinoline, the starting material would be 2,4-dichloroaniline. The electrophilic cyclization step is directed by the amino group. In the case of 2,4-dichloroaniline, the cyclization would occur at the C6 position of the aniline, leading to the formation of a 5,7-dichloroquinoline, not the desired 6,8-dichloro isomer. Therefore, the traditional Skraup synthesis is not a viable route for this target compound.

A related method, the Doebner-Miller reaction, utilizes α,β-unsaturated aldehydes or ketones instead of glycerol. wikipedia.org This allows for the introduction of substituents on the pyridine (B92270) ring. However, like the Skraup reaction, its reliance on an aniline precursor like 2,4-dichloroaniline would lead to the incorrect positional isomer of the chlorine atoms on the benzene ring.

| Feature | Description |

|---|---|

| Reactants | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent |

| Key Intermediate | Acrolein (from glycerol dehydration) |

| Mechanism Steps | Michael Addition, Electrophilic Cyclization, Dehydration, Oxidation |

| Applicability to Target | Not suitable due to regiochemical outcome with 2,4-dichloroaniline (would yield 5,7-dichloroquinoline). |

Knorr Quinoline Synthesis and its Derivatives

The Knorr quinoline synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline (B72897) (a 2-quinolone). researchgate.net The reaction begins with the formation of a β-ketoanilide from an aniline and a β-ketoester.

To apply this to the target molecule's core structure, 2,4-dichloroaniline would be reacted with a β-ketoester. Subsequent acid-catalyzed cyclization of the resulting β-ketoanilide would yield a 6,8-dichloro-4-substituted-2-hydroxyquinoline. While this method correctly places the chlorine atoms, it directly yields a 2-hydroxyquinoline, not a quinoline with a C2-carboxylic acid. Further functional group manipulations would be necessary to convert the hydroxyl group into a carboxylic acid, which would be a challenging multi-step process.

| Feature | Description |

|---|---|

| Reactants | Aniline, β-Ketoester |

| Key Intermediate | β-Ketoanilide |

| Primary Product | 2-Hydroxyquinoline (2-Quinolone) |

| Applicability to Target | Provides the correct 6,8-dichloro substitution pattern but yields a 2-hydroxy derivative, not the desired C2-carboxylic acid. |

Friedländer Synthesis: Mechanistic Insights and Substrate Scope

The Friedländer synthesis is a versatile reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone or ester. wikipedia.orgnih.gov The reaction can be catalyzed by either acid or base and proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgresearchgate.net

To construct 6,8-dichloro-2-quinolinecarboxylic acid via this route, one would require a 2-amino-3,5-dichlorobenzaldehyde (B1290416) or a related ketone as the starting material. This would be reacted with a compound that can provide the C2-carboxylic acid and C3-hydrogen, such as pyruvic acid or an ester thereof (e.g., ethyl pyruvate). The condensation between 2-amino-3,5-dichlorobenzaldehyde and ethyl pyruvate, for instance, would directly lead to ethyl 6,8-dichloro-2-quinolinecarboxylate, which can be hydrolyzed to the target acid. The primary limitation of this approach is the accessibility of the required 2-amino-3,5-dihalogenated benzaldehyde (B42025) precursor. nih.gov

| Feature | Description |

|---|---|

| Reactants | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene carbonyl |

| Key Precursor for Target | 2-Amino-3,5-dichlorobenzaldehyde |

| Co-reactant for Target | Pyruvic acid or its ester |

| Applicability to Target | Potentially a direct route, but limited by the availability of the substituted 2-aminoaryl aldehyde precursor. |

Conrad-Limpach Synthesis Approaches

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. researchgate.net Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (at lower temperatures, kinetic control) or 2-hydroxyquinolines (at higher temperatures, thermodynamic control, similar to the Knorr synthesis).

Using 2,4-dichloroaniline as the starting material, the Conrad-Limpach reaction would produce a 6,8-dichloro-4-hydroxyquinoline derivative under kinetic control. This method, like the Knorr synthesis, correctly establishes the dichloro substitution pattern but introduces a hydroxyl group at the C4 position, not a carboxylic acid at the C2 position. Therefore, it is not a direct pathway to the target compound.

Advanced Catalytic Approaches in Quinoline Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to traditional techniques. These approaches are highly relevant to the synthesis of complex quinoline derivatives.

Transition Metal-Catalyzed Cyclizations and Functionalizations (e.g., Rhodium-catalyzed)

Transition metal catalysis has emerged as a powerful tool for the construction of quinoline rings. Various metals, including palladium, copper, and rhodium, have been employed to catalyze C-H activation, cyclization, and cross-coupling reactions.

Rhodium-catalyzed reactions, in particular, have shown significant promise in the synthesis of quinolines. dntb.gov.ua For instance, an environmentally benign protocol for the synthesis of quinolines in an aqueous medium has been developed using a recyclable Rh(II)acetate/TPPTS catalytic system, where anilines react with allyl alcohols to furnish quinolines in good yields. wikipedia.orgacs.orgresearchgate.net Rhodium(III)-catalyzed synthesis of 2-substituted quinolines has also been achieved through the C-H activation of imidamides and their coupling with cyclopropanols. researchgate.net Furthermore, rhodium(II) has been used to catalyze the synthesis of 2-aminoquinoline (B145021) derivatives from 2-quinolones. rsc.orgnih.gov These methods could potentially be adapted for the synthesis of halogenated quinolines by using chlorinated starting materials.

Organocatalytic Transformations (e.g., N-heterocyclic carbene catalysis)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major area of research, offering a metal-free alternative to traditional catalysis. For quinoline synthesis, various organocatalytic strategies have been developed.

N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a range of transformations. nih.govthieme.dersc.org In the context of quinoline synthesis, NHCs have been utilized to catalyze reactions leading to the formation of the quinoline core. researchgate.net For example, NHC-catalyzed reactions between α-bromoenals and 2-aminoaldehydes can produce chiral dihydroquinolines. This approach involves the chemoselective reaction of the NHC catalyst with the bromoenal to generate an α,β-unsaturated acylazolium intermediate, which then reacts with the aminoaldehyde.

Heterogeneous Catalysis and Solid-State Synthesis Alternatives

Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and recycling, contributing to more sustainable and cost-effective synthetic processes. Various solid-supported catalysts have been developed for quinoline synthesis.

For the Friedländer synthesis, heterogeneous catalysts such as silica (B1680970) gel supported sodium hydrogen sulphate (NaHSO4-SiO2) and Amberlyst-15 resin have been employed. nih.gov Metal-free heterogeneous catalysts, such as Brønsted acid functionalized graphitic carbon nitride (g-C3N4), have also shown remarkable activity in promoting the Friedländer synthesis under mild, solvent-free conditions. acs.org Additionally, zeolite-based catalysts have been used for the gas-phase synthesis of quinolines from anilines and alcohols. rsc.org The use of nanocatalysts is another burgeoning area, with various nanoparticle-based systems being developed for efficient quinoline synthesis. researchgate.net

| Catalyst Type | Example | Application in Quinoline Synthesis |

| Transition Metal | Rh(II)acetate/TPPTS | Synthesis from anilines and allyl alcohols in water. |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Synthesis of chiral dihydroquinolines from α-bromoenals and 2-aminoaldehydes. |

| Heterogeneous | Brønsted acid functionalized g-C3N4 | Friedländer synthesis under solvent-free conditions. |

| Heterogeneous | Zeolites | Gas-phase synthesis from anilines and alcohols. |

Green Chemistry Principles in 2-Quinolinecarboxylic acid, 6,8-dichloro- Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comacs.org These principles are increasingly being applied to the synthesis of heterocyclic compounds, including quinolines. numberanalytics.comrasayanjournal.co.inorganic-chemistry.orgmdpi.com

Key green chemistry strategies applicable to the synthesis of 2-Quinolinecarboxylic acid, 6,8-dichloro- include:

Use of Greener Solvents: Traditional quinoline syntheses often employ harsh acids and organic solvents. The development of protocols that use water or other environmentally benign solvents is a significant advancement. wikipedia.org

Catalysis: The use of catalysts, particularly heterogeneous and recyclable catalysts, is a cornerstone of green chemistry as it reduces waste and energy consumption. acs.org

Atom Economy: Multi-component and one-pot reactions are inherently greener as they maximize the incorporation of starting materials into the final product, thus improving atom economy. tandfonline.comresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate quinoline synthesis, often leading to higher yields in shorter reaction times and with reduced energy consumption. numberanalytics.com

Use of Renewable Feedstocks: While not directly applied to the synthesis of this specific compound yet, the broader field of quinoline synthesis is exploring the use of biomass-derived starting materials.

The development of metal-free, solvent-free, and catalyst-free conditions represents a significant step towards a more sustainable synthesis of quinoline derivatives. mdpi.com The application of these green principles to the synthesis of halogenated quinolines is an active area of research, aiming to reduce the environmental impact of producing these important chemical entities. researchgate.net

Solvent-Free and Environmentally Benign Reaction Conditions

The principles of green chemistry encourage the reduction or elimination of hazardous substances, including organic solvents, which contribute significantly to chemical waste. ias.ac.in The synthesis of quinolines has been a fertile ground for the application of these principles, with researchers exploring alternatives to traditional, often hazardous, reaction media. nih.gov

A plausible and established route for the synthesis of 2-substituted quinoline carboxylic acids is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as pyruvic acid. For the specific synthesis of 6,8-dichloro-2-quinolinecarboxylic acid, this would involve the reaction of 2-amino-3,5-dichlorobenzaldehyde with pyruvic acid.

Traditionally, this reaction might be carried out in a high-boiling point organic solvent. However, in line with green chemistry principles, ethanol (B145695) can be employed as a more benign solvent choice. nih.gov Further advancements have demonstrated the feasibility of synthesizing quinoline derivatives in even greener media, such as water, or under solvent-free conditions, often facilitated by microwave irradiation or the use of reusable catalysts like ionic liquids. nih.govias.ac.in These approaches not only reduce the environmental impact but can also lead to improved reaction rates and yields. nih.gov

Solvent-free reactions, in particular, represent a significant step towards sustainable chemical manufacturing. They eliminate solvent-related waste, reduce the energy required for heating and solvent removal, and can simplify product purification. Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has emerged as a powerful technique for the rapid and efficient synthesis of heterocyclic compounds, including quinolines. orgsyn.org

Below is a comparative table of potential reaction conditions for the synthesis of 6,8-dichloro-2-quinolinecarboxylic acid, highlighting the progression towards more environmentally benign methodologies.

| Condition | Solvent | Catalyst/Promoter | Temperature | Time | Environmental Impact |

| Conventional | Toluene/DMF | Acid/Base | Reflux | Several hours | High (Volatile, toxic solvents) |

| Greener | Ethanol | Acid/Base | Reflux | Hours | Moderate (Renewable, less toxic solvent) nih.gov |

| Greener | Water | Base (e.g., KOH) | Reflux | Hours | Low (Non-toxic, abundant solvent) nih.gov |

| Solvent-Free | None | Solid acid/base or Ionic Liquid | Microwave | Minutes | Very Low (No solvent waste) orgsyn.orgias.ac.in |

This table presents a conceptual comparison of reaction conditions based on general principles of green quinoline synthesis. Specific conditions for the target molecule may vary.

Atom Economy and Reaction Efficiency Considerations in Quinolinecarboxylic Acid Production

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. acs.org An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. Condensation reactions, such as the proposed Friedländer synthesis for 6,8-dichloro-2-quinolinecarboxylic acid, are inherently more atom-economical than substitution or elimination reactions.

The reaction for the synthesis of 6,8-dichloro-2-quinolinecarboxylic acid from 2-amino-3,5-dichlorobenzaldehyde and pyruvic acid can be represented as follows:

C₇H₅Cl₂NO + C₃H₄O₃ → C₁₀H₅Cl₂NO₂ + H₂O

In this transformation, the only byproduct is water, which is a benign substance. To calculate the percent atom economy, we use the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

The molecular weights of the involved compounds are:

2-amino-3,5-dichlorobenzaldehyde (C₇H₅Cl₂NO): 190.03 g/mol

Pyruvic acid (C₃H₄O₃): 88.06 g/mol

6,8-dichloro-2-quinolinecarboxylic acid (C₁₀H₅Cl₂NO₂): 242.06 g/mol

The calculation for the atom economy is as follows:

% Atom Economy = (242.06 / (190.03 + 88.06)) x 100 ≈ 87.04%

This high atom economy indicates that the majority of the atoms from the starting materials are incorporated into the final product, making it an efficient process from a green chemistry perspective.

Reaction efficiency , which is often measured by the reaction yield, is another critical factor. While a high atom economy is desirable, a low reaction yield would still result in significant waste and poor efficiency. The efficiency of quinoline synthesis can be affected by various factors, including the reactivity of the substrates, the choice of catalyst, temperature, and reaction time. nih.gov For instance, the conventional Doebner reaction, another route to quinoline carboxylic acids, can suffer from low yields when using anilines with electron-withdrawing groups. nih.gov Optimization of reaction conditions, such as through the use of more effective catalysts or energy sources like microwaves, can significantly improve the reaction efficiency and yield. orgsyn.org

The table below summarizes the key efficiency metrics for the proposed synthesis.

| Metric | Description | Value/Consideration |

| Reactants | 2-amino-3,5-dichlorobenzaldehyde, Pyruvic acid | - |

| Product | 6,8-dichloro-2-quinolinecarboxylic acid | - |

| Byproduct | Water (H₂O) | Benign byproduct |

| % Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | ~87.04% |

| Reaction Yield | (Actual Yield / Theoretical Yield) x 100 | Dependent on specific experimental conditions; optimization is key. |

Reaction Mechanisms and Degradation Pathways of 2 Quinolinecarboxylic Acid, 6,8 Dichloro

Mechanistic Investigations of Quinolinecarboxylic Acid Formation Reactions

The synthesis of the quinoline (B57606) core, particularly with carboxylic acid functionalization, involves complex annulation reactions. Mechanistic studies focus on identifying transient species and analyzing the energy of transition states to optimize these synthetic routes. While specific studies on the 6,8-dichloro isomer are not prevalent, general principles from well-established quinoline syntheses like the Doebner and Friedländer reactions provide significant insight.

Annulation reactions are fundamental to constructing the quinoline scaffold. The identification of intermediate species is crucial for understanding the reaction pathway.

Imine and Dihydroquinoline Intermediates: In reactions like the Doebner synthesis, which combines an aniline (B41778), an aldehyde, and pyruvic acid, an imine is formed as an initial intermediate. This imine then reacts with pyruvic acid, leading to the formation of a dihydroquinoline intermediate nih.gov. The final step is the oxidation of this dihydroquinoline to the aromatic quinoline ring system nih.gov.

Radical Cation Intermediates: In photochemically-induced syntheses, a radical cation can be generated from a 2-vinylarylimine via single-electron transfer (SET). This radical cation subsequently cyclizes to form a dihydroquinoline cation radical, which then proceeds to the final quinoline product mdpi.com.

π-Allylpalladium Species: In transition-metal-catalyzed reactions, such as those involving palladium, a π-allylpalladium species can form as an intermediate when an olefin is used as a substrate. This is followed by a series of steps including nucleophilic attack, oxidation, condensation, and cyclization to generate the quinoline structure mdpi.com.

The formation of 2-Quinolinecarboxylic acid, 6,8-dichloro- likely proceeds through analogous intermediates, starting from appropriately substituted aniline and carbonyl precursors.

Transition state analysis, often performed using computational methods like density functional theory (DFT), provides insights into the energy barriers and geometries of the highest-energy points along a reaction coordinate.

Computational Modeling: For the oxidative hydroxylation of quinoline, a key biological reaction, DFT calculations have been used to predict the transition state structure. Analysis confirmed the transition state by identifying a single imaginary negative frequency and characterizing it through Muliken atomic charges, bond distances, and bond order profiles scilit.com. This approach suggests a concerted reaction mechanism involving hydride transfer scilit.com.

Proposed Transition States in C-H Functionalization: In catalyst-driven C-H functionalization reactions to modify the quinoline core, a six-membered ion-pair transition state has been proposed to explain the activation of quinoline and a silylborane reagent rsc.org. Such analyses are critical for understanding selectivity in the synthesis of complex quinoline derivatives.

These methodologies can be applied to model the key cyclization and aromatization steps in the synthesis of 2-Quinolinecarboxylic acid, 6,8-dichloro-, helping to rationalize reaction outcomes and guide the development of more efficient synthetic protocols.

Degradation and Transformation Pathways of Dichlorinated Quinolinecarboxylic Acids

Dichlorinated quinolinecarboxylic acids can undergo transformation through various environmental and chemical processes, including photolysis, oxidation, and reduction. Understanding these pathways is essential for assessing their environmental fate and persistence.

Photolytic degradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation.

A study on a related dichlorinated quinoline compound, α-[(dibutylamino)methyl]-6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline methanol (B129727), demonstrated that UV irradiation is the primary catalyst for its degradation nih.gov. The compound was found to be stable in the absence of light nih.gov. The major degradation product was identified as 6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline-carboxaldehyde, confirmed through elemental analysis and various spectral methods nih.gov. This indicates that photolysis can induce oxidation of functional groups on the quinoline ring system. While not explicitly demonstrating decarboxylation, this study highlights the susceptibility of dichlorinated quinolines to photo-induced transformations. For 2-Quinolinecarboxylic acid, 6,8-dichloro-, photolytic decarboxylation is a plausible degradation pathway, where the carboxylic acid group is lost as carbon dioxide, potentially leading to the formation of 6,8-dichloroquinoline.

Table 1: Photolytic Degradation of a Dichlorinated Quinoline Derivative

| Parent Compound | Primary Degradation Factor | Major Product Identified | Supporting Evidence |

|---|---|---|---|

| α-[(dibutylamino)methyl]-6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline methanol | UV Irradiation nih.gov | 6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline-carboxaldehyde nih.gov | IR, NMR, Mass Spectral Data, Elemental Analysis nih.gov |

Oxidative processes, particularly reactions with highly reactive species like hydroxyl radicals (•OH), are a major route for the transformation of aromatic compounds in the environment.

Hydroxyl Radical Reactivity: Hydroxyl radicals react rapidly with organic compounds, and the primary mode of interaction with carboxylic and aminopolycarboxylic acids is through H-atom abstraction inl.gov. For aromatic systems like the quinoline ring, the reaction can also proceed via the addition of the hydroxyl radical to the electron-rich ring, forming an OH-adduct nih.gov.

Adduct Formation: The addition of a hydroxyl radical to an aromatic ring is often a barrierless and highly exothermic process nih.gov. Studies on the reaction of •OH with guanine, a related bicyclic aromatic heterocycle, show that the formation of OH-adducts is a key step in its oxidative degradation nih.govrsc.org.

Oxidation of Precursors: The transformation of 3,7-dichloro-8-(chloromethyl)quinolone into 3,7-dichloro-8-quinolinecarboxylic acid (quinclorac) using oxygen as the oxidant has been demonstrated researchgate.net. This reaction, facilitated by a catalyst system, shows that the quinoline ring system is susceptible to oxidation that can form or alter a carboxylic acid group researchgate.net.

These findings suggest that 2-Quinolinecarboxylic acid, 6,8-dichloro- is likely susceptible to degradation by hydroxyl radicals, which could lead to hydroxylation of the aromatic ring, further oxidation, or eventual ring cleavage.

Table 2: Reactivity of Hydroxyl Radicals with Related Compounds

| Compound Type | Primary Reaction Mechanism with •OH | Products/Intermediates |

|---|---|---|

| Aromatic Heterocycles (e.g., Guanine) | Addition to C=C bonds nih.gov | OH-adducts nih.govrsc.org |

| Carboxylic Acids | H-atom abstraction inl.gov | Organic radicals |

| β-Carbolines (indole alkaloids) | Reaction with •OH | Hydroxy-β-carbolines, oxidative and degradation products nih.gov |

Reductive dechlorination is a process where chlorine atoms on a molecule are replaced by hydrogen atoms, typically under anaerobic (oxygen-free) conditions. This is a key degradation pathway for many chlorinated organic compounds.

Chemical Reduction: Reductive dechlorination can be achieved chemically using zero-valent metals, such as iron (Fe⁰) wikipedia.orgrsc.org. The effectiveness of this process is influenced by factors like the specific metal used, temperature, and pressure rsc.org. For polychlorinated biphenyls (PCBs), a continuous process using heated columns of zero-valent metal has been shown to efficiently, though not always completely, remove chlorine atoms rsc.org.

Biological Reduction: Certain anaerobic microorganisms can use chlorinated compounds as electron acceptors in a process known as "organochlorine respiration" wikipedia.org. This microbial reductive dechlorination is a major degradation pathway for chlorinated hydrocarbons in subsurface environments nih.govregenesis.com. The process involves the sequential removal of chlorine atoms, which for 2-Quinolinecarboxylic acid, 6,8-dichloro- would likely result in the formation of monochlorinated intermediates (e.g., 6-chloro-2-quinolinecarboxylic acid or 8-chloro-2-quinolinecarboxylic acid) and ultimately, 2-quinolinecarboxylic acid.

Table 3: Overview of Reductive Dechlorination Methods

| Method | Description | Typical Reagents/Conditions | Potential Products from 2-Quinolinecarboxylic acid, 6,8-dichloro- |

|---|---|---|---|

| Chemical | Use of reducing agents to cleave C-Cl bonds. | Zero-valent metals (Fe⁰, Ni⁰, Zn⁰), elevated temperature and pressure rsc.org. | Monochloro- and fully dechlorinated quinolinecarboxylic acids. |

| Biological | Microbial process using chlorinated compounds as electron acceptors under anaerobic conditions regenesis.com. | Anaerobic bacteria (e.g., Dehalococcoides) and an electron donor (e.g., H₂) wikipedia.orgnih.gov. | 6-chloro-2-quinolinecarboxylic acid, 8-chloro-2-quinolinecarboxylic acid, 2-quinolinecarboxylic acid. |

Intramolecular Rearrangements and Cyclization Mechanisms

While direct evidence for intramolecular rearrangements and cyclization of 2-Quinolinecarboxylic acid, 6,8-dichloro- is scarce, the chemical literature on related quinoline derivatives suggests that such transformations are plausible under specific energetic conditions, such as thermal or photochemical stress.

Photochemical degradation studies on quinolinecarboxylic acid herbicides have shown that decarboxylation can be a primary reaction pathway. For instance, the photolysis of these compounds can lead to the removal of the carboxylic acid group, which could potentially be followed by intramolecular cyclization reactions, although this is speculative. The stability of the quinoline ring system suggests that significant energy input would be required to induce rearrangements of the core structure.

In the context of degradation, the formation of various intermediates has been observed for related compounds. For example, the degradation of quinclorac can result in products formed through decarboxylation, dechlorination, and hydroxylation. While these are primarily degradative pathways, the generation of reactive intermediates could theoretically lead to subsequent intramolecular reactions. For instance, the loss of a chlorine atom could generate a radical species that might attack another position on the quinoline ring, leading to a cyclized product, though such a pathway has not been explicitly documented for this class of compounds.

The following table summarizes potential (though not experimentally confirmed for the specific target compound) intramolecular reaction pathways based on the known chemistry of related quinolinecarboxylic acids.

| Potential Reaction Type | Description | Conditions | Potential Products |

| Photochemically Induced Decarboxylation-Cyclization | Initial loss of the carboxylic acid group upon UV irradiation, followed by an intramolecular reaction of the resulting radical or ionic intermediate. | UV Irradiation | Bicyclic or polycyclic aromatic compounds |

| Thermally Induced Rearrangement | High temperatures could potentially lead to rearrangements of the substituent groups on the quinoline ring. | Thermal Stress | Isomeric dichloro-2-quinolinecarboxylic acids |

It is important to reiterate that these proposed mechanisms are based on the general reactivity of quinoline compounds and degradation studies of structurally similar molecules. Specific experimental investigation is required to determine the actual intramolecular rearrangement and cyclization pathways of 2-Quinolinecarboxylic acid, 6,8-dichloro-.

Computational and Theoretical Chemistry Studies of 2 Quinolinecarboxylic Acid, 6,8 Dichloro

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Quinolinecarboxylic acid, 6,8-dichloro-, such studies would provide a foundational understanding of its structure and electronic nature.

Geometry Optimization and Conformational Analysis

A crucial first step in computational chemistry is determining the most stable three-dimensional structure of a molecule through geometry optimization. This process identifies the lowest energy arrangement of atoms. For 2-Quinolinecarboxylic acid, 6,8-dichloro-, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the molecule's flexibility, particularly concerning the rotation of the carboxylic acid group relative to the quinoline (B57606) ring. However, specific studies detailing the optimized geometry and conformational landscape of 2-Quinolinecarboxylic acid, 6,8-dichloro- have not been identified.

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Detailed HOMO-LUMO analyses, including energy gap calculations and visualizations of the orbital distributions for 2-Quinolinecarboxylic acid, 6,8-dichloro-, are not presently available in published research.

Spectroscopic Property Prediction (IR, Raman, UV-Vis, NMR)

Computational methods are widely used to predict various spectroscopic properties, which can aid in the experimental identification and characterization of compounds. Theoretical calculations of infrared (IR), Raman, ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra for 2-Quinolinecarboxylic acid, 6,8-dichloro- would be invaluable. However, dedicated studies presenting these predicted spectra could not be located.

Reactivity Descriptors and Mechanistic Predictions

Computational chemistry also provides powerful tools for predicting how a molecule will behave in chemical reactions.

Fukui Functions and Local Reactivity Parameters

Fukui functions are used within Density Functional Theory (DFT) to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. researchgate.net By analyzing these local reactivity parameters, one can gain a deeper understanding of the regioselectivity of reactions involving 2-Quinolinecarboxylic acid, 6,8-dichloro-. While the methodology is well-established, specific calculations and analyses of Fukui functions for this compound are not documented in the available literature.

Reaction Kinetics and Rate Constant Calculations (e.g., Conventional Transition State Theory)

Predicting the speed of a chemical reaction is another important application of computational chemistry. Using methods like Conventional Transition State Theory, it is possible to calculate reaction barriers and rate constants. Such studies would be essential for understanding the transformation of 2-Quinolinecarboxylic acid, 6,8-dichloro- in various chemical processes. To date, no specific kinetic or mechanistic studies based on computational calculations for this molecule have been published.

Solvent Effects Modeling (e.g., Polarized Continuum Model)

The study of solvent effects is crucial for understanding the behavior of 2-Quinolinecarboxylic acid, 6,8-dichloro- in various chemical and biological environments. Computational methods, particularly the Polarized Continuum Model (PCM), are frequently employed to simulate these effects. wikipedia.org PCM treats the solvent as a continuous, polarizable medium rather than as individual molecules, which makes the calculation of solvation effects computationally feasible at the Hartree-Fock and Density Functional Theory (DFT) levels. wikipedia.org

In studies of quinolone carboxylic acid derivatives, DFT in conjunction with a solvent reaction field model like PCM is used to describe geometric, energetic, and electronic structure parameters. mdpi.com This approach allows for the investigation of how a polar environment influences properties such as the strength of intramolecular hydrogen bonds. mdpi.com The free energy of solvation calculated using PCM is typically broken down into three components: electrostatic, dispersion-repulsion, and cavitation energy. wikipedia.org

Different versions of the PCM, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM), are available to model the solvent. wikipedia.org The Integral Equation Formalism (IEF) version is also commonly used. wikipedia.org It's important to note that since standard PCM primarily accounts for electrostatic solute-solvent interactions, its accuracy can be limited in nonpolar solvents like carbon tetrachloride and benzene (B151609), where non-electrostatic effects become more significant. wikipedia.org For quinolone derivatives, it has been found that a polar environment can enhance the strength of intramolecular hydrogen bonds. mdpi.com

Table 1: Components of Solvation Free Energy in PCM

| Component | Description |

|---|---|

| Ges | Electrostatic interactions between the solute and the solvent continuum. |

| Gdr | Dispersion and repulsion interactions arising from quantum mechanical effects. |

| Gcav | The energy required to create a cavity in the solvent to accommodate the solute molecule. |

This table outlines the fundamental components used in the Polarized Continuum Model (PCM) to calculate the free energy of solvation.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of 2-Quinolinecarboxylic acid, 6,8-dichloro- and its derivatives at an atomic level. These simulations can elucidate complex processes such as intermolecular interactions and ligand-receptor binding.

The aggregation behavior of quinoline carboxylic acid derivatives, including dimerization, is governed by a variety of non-covalent interactions. mdpi.com Molecules in this class are rich in potential interaction sites, including hydrogen bond donors and acceptors, halogen bond sites (due to the presence of chlorine atoms), and extended aromatic systems that can engage in dispersion interactions. mdpi.com

Computational studies on related quinolone carboxylic acid derivatives have highlighted the critical role of dispersive forces in intermolecular interactions. mdpi.com Symmetry-Adapted Perturbation Theory (SAPT) analysis is often used to dissect the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion. For quinolone derivatives, SAPT has revealed that dispersion is a decisive factor in their intermolecular interactions. mdpi.com

The formation of dimers can be driven by various forces. Hydrogen bonds provide significant stabilization, typically in the range of a few kcal/mol for a single directional contact. mdpi.com Halogen bonds, such as C–Cl•••O or C–Cl•••H–C contacts, can also play a role in the assembly of chlorinated quinolones. mdpi.com Furthermore, the planar aromatic rings can stack upon each other, stabilized by dispersion forces. mdpi.com The topological analysis of the electron density field, using theories like Atoms in Molecules (AIM), can provide further insights into the strength and nature of these intermolecular bonds. mdpi.com

Table 2: Key Intermolecular Interactions in Quinolone Carboxylic Acid Derivatives

| Interaction Type | Description | Key Functional Groups Involved |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom donor and an acceptor. | Carboxylic acid (O-H), Quinoline nitrogen (N) |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | Chlorine atoms (Cl), Carbonyl oxygen (O) |

| Dispersion Forces (π-π stacking) | Weak, non-directional forces arising from temporary fluctuations in electron density. | Aromatic quinoline rings |

This table summarizes the principal non-covalent interactions that mediate the aggregation and dimerization of quinoline carboxylic acid derivatives.

Molecular dynamics simulations are instrumental in studying the binding of quinoline derivatives to biological targets. These simulations can reveal the dynamic nature of the ligand-receptor complex and provide detailed information about binding affinity and stability.

In a study of a closely related derivative, 2-([1,1′-biphenyl]-4-yl)-6,8-dichloroquinoline-4-carboxylic acid, MD simulations were performed to understand its interaction with the Leishmania major N-myristoyltransferase (LmNMT) receptor. frontiersin.org Such simulations typically begin with a starting structure obtained from molecular docking. The system, including the ligand-receptor complex, water molecules, and neutralizing ions, is then subjected to energy minimization and equilibration steps before the production simulation. frontiersin.org

Force fields like AMBER for the protein and General Amber Force Field (GAFF) for the ligand are commonly used to describe the atomic interactions. frontiersin.org Analysis of the MD trajectory can show how the ligand's conformation and its interactions with the receptor evolve over time. For instance, simulations revealed that the structural flexibility of the receptor during the simulation could lead to conformational changes that enhance ligand-receptor interactions, resulting in a significant increase in ligand affinity. frontiersin.org This highlights the importance of accounting for protein flexibility, which is a key advantage of MD simulations over static docking methods. frontiersin.orgunibas.ch

Binding free energy calculations and the analysis of interactions with key amino acid residues in the binding site can provide a quantitative and qualitative understanding of the binding mechanism. These computational insights are valuable for the rational design and optimization of new, more potent inhibitors. frontiersin.org

Table 3: Typical Parameters for MD Simulation of Ligand-Receptor Complexes

| Parameter | Example Specification | Purpose |

|---|---|---|

| Software | Gromacs, AMBER | To run the molecular dynamics simulation. |

| Force Field (Protein) | AMBER99SB-ILDN | Defines the potential energy function for the protein atoms. frontiersin.org |

| Force Field (Ligand) | GAFF2 | Defines the potential energy function for the ligand atoms. frontiersin.org |

| Water Model | TIP3P | Explicitly models the solvent molecules. frontiersin.org |

| Simulation Box | 15 Å cubic | Defines the simulation volume. frontiersin.org |

| Ensemble | NVT (constant volume, temperature) | Maintains constant thermodynamic conditions during equilibration. frontiersin.org |

| Temperature | 300-315 K | Simulates physiological conditions. frontiersin.org |

This table presents a typical setup for a molecular dynamics (MD) simulation used to study the binding of a quinoline derivative to a protein target.

Molecular Interactions and Mechanistic Biology of 2 Quinolinecarboxylic Acid, 6,8 Dichloro Non Clinical Focus

Biochemical Tool Applications in Proteomics Research

There is currently no available research demonstrating the application of 2-Quinolinecarboxylic acid, 6,8-dichloro- as a biochemical tool in the field of proteomics. Proteomics utilizes a range of chemical probes and tools to identify and quantify proteins, as well as to study their interactions and functions. While some quinoline (B57606) derivatives have been explored for their fluorescent properties, which can be leveraged in certain proteomics techniques, there is no evidence to suggest that 2-Quinolinecarboxylic acid, 6,8-dichloro- has been developed or utilized for such purposes. Further investigation would be required to determine if this compound possesses any characteristics that would make it a viable tool for proteomics research.

Modulation of Enzyme Activities and Metabolic Pathways

The influence of 2-Quinolinecarboxylic acid, 6,8-dichloro- on enzyme activities and metabolic pathways has not been documented. The general class of quinolinecarboxylic acids encompasses compounds with a wide array of biological activities, including enzyme inhibition.

Inhibition of Specific Enzymes (e.g., ACC Synthase)

No studies have been published that investigate the inhibitory effect of 2-Quinolinecarboxylic acid, 6,8-dichloro- on 1-aminocyclopropane-1-carboxylic acid (ACC) synthase or any other specific enzyme. ACC synthase is a key enzyme in the biosynthesis of ethylene, a crucial plant hormone. While various compounds are known to inhibit ACC synthase, there is no data to suggest that 2-Quinolinecarboxylic acid, 6,8-dichloro- is among them.

Impact on Biosynthetic Pathways (e.g., Ethylene, Abscisic Acid, Cyanide Accumulation)

The impact of 2-Quinolinecarboxylic acid, 6,8-dichloro- on the biosynthetic pathways of ethylene, abscisic acid, and cyanide accumulation is unknown. The intricate networks of plant hormone biosynthesis are sensitive to a variety of small molecules. However, without specific research, any potential effects of this compound on these critical pathways remain purely speculative.

Interactions with Nucleic Acids and DNA

The interaction of 2-Quinolinecarboxylic acid, 6,8-dichloro- with nucleic acids and DNA has not been a subject of published research. Many quinoline derivatives are known to interact with DNA through various mechanisms, including intercalation and groove binding, which can lead to effects on DNA synthesis and replication.

DNA Binding and Intercalation Studies

There are no available DNA binding or intercalation studies for 2-Quinolinecarboxylic acid, 6,8-dichloro-. Such studies are crucial for understanding the potential genotoxicity or therapeutic applications of a compound. The specific stereochemistry and electronic properties of the dichloro substitutions at the 6 and 8 positions of the quinoline ring would significantly influence its potential to interact with the DNA double helix.

Effects on DNA Synthesis and Replication

In the absence of any research, the effects of 2-Quinolinecarboxylic acid, 6,8-dichloro- on DNA synthesis and replication are undetermined. Compounds that bind to or interact with DNA can often interfere with the enzymatic machinery responsible for these fundamental cellular processes. However, without experimental data, it is impossible to ascertain whether this specific compound has any such activity.

Receptor-Ligand Binding Characteristics and Target Identification

Computational methods, particularly in silico target fishing, have been employed to predict the biological targets of derivatives of 2-Quinolinecarboxylic acid, 6,8-dichloro-. frontiersin.org These approaches utilize a molecule as a query to identify potential protein targets, thereby optimizing the design of new derivatives with improved therapeutic properties. frontiersin.org

In silico studies have identified Leishmania major N-myristoyltransferase (LmNMT) as a primary molecular target for a derivative, 2-([1,1′-biphenyl]-4-yl)-6,8-dichloroquinoline-4-carboxylic acid. nih.govnih.gov This identification was achieved through an integrated computational workflow that included inverse virtual screening (IVS), molecular docking, and molecular dynamics (MD) simulations. nih.gov

The IVS approach highlighted LmNMT as the most frequent high-affinity target for this class of compounds. nih.gov Subsequent molecular docking and MD simulations demonstrated stable binding of the compounds to the enzyme. nih.gov Specifically, the 2-([1,1′-biphenyl]-4-yl)-6,8-dichloroquinoline-4-carboxylic acid derivative (referred to as compound 1g in the study) showed enhanced affinity for LmNMT, particularly after conformational relaxation of the enzyme was considered in the simulations. nih.gov Ligand-based similarity searches further supported these findings, confirming a superior predicted binding affinity of the studied compounds for LmNMT compared to other known molecules. nih.gov

| Computational Method | Identified Target | Key Finding | Reference |

|---|---|---|---|

| Inverse Virtual Screening (IVS) | Leishmania major N-myristoyltransferase (LmNMT) | Identified as the most frequent, high-affinity target. | nih.gov |

| Molecular Docking & Molecular Dynamics (MD) | Leishmania major N-myristoyltransferase (LmNMT) | Demonstrated stable binding and enhanced affinity after enzyme conformational relaxation. | nih.gov |

| Ligand-Based Similarity Search | Leishmania major N-myristoyltransferase (LmNMT) | Confirmed superior predicted binding affinity compared to known molecules. | nih.gov |

Based on the available scientific literature, no specific investigations into the allosteric modulation properties of 2-Quinolinecarboxylic acid, 6,8-dichloro- have been reported.

Cellular and Subcellular Effects in Research Models (Non-Clinical)

The following sections detail the known effects of 2-Quinolinecarboxylic acid, 6,8-dichloro- at the cellular and subcellular levels based on non-clinical research models.

Specific research studies detailing the induction of oxidative stress mechanisms by 2-Quinolinecarboxylic acid, 6,8-dichloro- were not identified in the reviewed literature.

Information regarding the specific impact of 2-Quinolinecarboxylic acid, 6,8-dichloro- on cell cycle regulation, such as the induction of G2/M phase arrest, is not available in the current body of research.

Computational studies have provided evidence for the interaction of a 2-Quinolinecarboxylic acid, 6,8-dichloro- derivative with the enzyme N-myristoyltransferase from Leishmania major (LmNMT). nih.govnih.gov Molecular docking and dynamics simulations suggest a stable binding within the enzyme's active site, supporting the potential for this scaffold to act as a basis for the development of novel LmNMT inhibitors. nih.govnih.gov

Specific experimental studies investigating the direct interaction of 2-Quinolinecarboxylic acid, 6,8-dichloro- with other proteins such as tubulin or topoisomerase II were not found in the reviewed scientific literature.

Structure Activity Relationship Sar Studies of 2 Quinolinecarboxylic Acid, 6,8 Dichloro and Its Analogues

Correlating Structural Motifs with Specific Biological Activities

The biological profile of 6,8-dichloro-2-quinolinecarboxylic acid and its analogues is intricately linked to the specific arrangement and nature of their chemical functionalities. The interplay between the quinoline (B57606) core, the halogen substituents, and the carboxylic acid group dictates the molecule's interaction with biological targets.

The presence and positioning of halogen atoms on the quinoline ring can significantly modulate a compound's physicochemical properties and, consequently, its biological activity. The dichloro-substitution at the C6 and C8 positions of the 2-quinolinecarboxylic acid scaffold is a key determinant of its pharmacological profile. Halogens, being electron-withdrawing groups, can alter the electron density of the aromatic system, influencing pKa, lipophilicity, and metabolic stability.

Table 1: Hypothetical Impact of Halogenation on Biological Activity

| Compound/Analogue | Substitution Pattern | Postulated Effect on a Given Biological Activity |

| 2-Quinolinecarboxylic acid | Unsubstituted | Baseline Activity |

| 6-Chloro-2-quinolinecarboxylic acid | Monochloro | Moderate Increase in Activity |

| 8-Chloro-2-quinolinecarboxylic acid | Monochloro | Moderate Increase in Activity |

| 6,8-Dichloro-2-quinolinecarboxylic acid | Dichloro | Significant Increase in Activity |

This table is illustrative and based on general principles of halogenation effects in medicinal chemistry, as direct comparative studies on this specific series are limited.

The carboxylic acid group at the C2 position is a critical functional group that often plays a pivotal role in the biological activity of quinoline derivatives. This acidic moiety can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in the active site of an enzyme or receptor.

In studies of quinoline-4-carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylic acid at the C4 position was identified as a strict requirement for activity. nih.gov It is highly probable that the carboxylic acid at the C2 position in the 6,8-dichloro- scaffold serves a similar essential function, acting as a key anchoring point to its biological target. The acidity and planarity of the carboxyl group allow for specific and strong interactions that are often fundamental for potent biological responses. Investigations into quinoline-2-carboxamides and their isosteres have further highlighted the importance of modifications at this position for tuning biological activity. nih.govresearchgate.net

Beyond the foundational 6,8-dichloro-2-quinolinecarboxylic acid structure, the introduction of other substituents onto the quinoline ring can fine-tune the molecule's activity, selectivity, and pharmacokinetic properties. The nature, size, and position of these additional groups can have profound effects.

For example, the introduction of bulky, hydrophobic substituents at other positions on the quinoline ring can enhance binding to hydrophobic pockets within a target protein. Conversely, the addition of polar groups can improve aqueous solubility and bioavailability. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can further modulate the reactivity and interaction capabilities of the quinoline system. mdpi.com

Table 2: Predicted Effects of Hypothetical Substituents on the Activity of 6,8-dichloro-2-quinolinecarboxylic acid

| Position of Substitution | Substituent Type | Predicted Impact on Biological Activity | Rationale |

| C4 | Small alkyl (e.g., -CH3) | Potential increase | May enhance hydrophobic interactions without causing steric hindrance. |

| C4 | Phenyl | Activity dependent on target | Could provide beneficial pi-stacking interactions or cause steric clash. |

| C5 | Hydroxyl (-OH) | Potential increase in potency/solubility | Can act as a hydrogen bond donor/acceptor and improve water solubility. |

| C7 | Methoxy (-OCH3) | Potential increase in activity | Electron-donating group that can alter electronic properties and participate in hydrogen bonding. |

This table presents hypothetical scenarios based on general SAR principles for quinoline derivatives, as specific data for this scaffold is not widely available.

Pharmacophore Identification and Lead Optimization Strategies

The development of potent and selective drug candidates from the 6,8-dichloro-2-quinolinecarboxylic acid scaffold relies on a detailed understanding of its pharmacophore and the strategic optimization of its structure.

A pharmacophore model for this class of compounds would likely highlight several key features essential for biological activity. These critical functional groups are the spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target and elicit a response.

Based on the analysis of related quinoline carboxylic acids, a putative pharmacophore for 6,8-dichloro-2-quinolinecarboxylic acid analogues would likely include:

A hydrogen bond acceptor/donor: The carboxylic acid group at the C2 position is a prime candidate for this role.

Aromatic/hydrophobic regions: The quinoline ring itself, particularly with its lipophilic chlorine substituents, provides a scaffold for hydrophobic and pi-stacking interactions.

Electron-withdrawing features: The chlorine atoms at C6 and C8 contribute to a specific electronic profile that may be crucial for binding affinity.

The precise arrangement and interplay of these features would define the pharmacophoric space and guide the design of new, more active compounds.

The biological response of 6,8-dichloro-2-quinolinecarboxylic acid and its analogues is governed by a delicate balance of steric and electronic effects.

Steric Effects: The size and shape of the molecule and its substituents are critical for ensuring a proper fit within the binding site of a biological target. The chlorine atoms at C6 and C8, while not excessively large, do impose steric constraints that can influence the preferred conformation of the molecule and its ability to access the binding pocket. Any additional substituents must be carefully chosen to avoid steric clashes that would reduce binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is instrumental in drug discovery for predicting the activity of new chemical entities, thereby optimizing the selection of candidates for synthesis and further testing. mdpi.com

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for quinolinecarboxylic acids involves several key steps, beginning with the compilation of a dataset of compounds with known biological activities. mdpi.com These activities are typically expressed as numerical values, such as the concentration required to inhibit a biological process by 50% (IC50).

Various statistical methods are employed to generate the QSAR model. Multiple Linear Regression (MLR) is a common approach that creates a linear equation correlating the biological activity with one or more molecular descriptors. researchgate.net For more complex relationships, machine learning methods such as k-Nearest Neighbors (kNN), Decision Trees (DT), and Gradient Boosting (GB) are utilized. nih.gov One study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, for instance, developed 16 predictive models using various machine learning techniques to predict inhibitory activity against P-glycoprotein. nih.gov

The general form of a QSAR model can be represented as: Biological Activity = f(Molecular Descriptors)

The predictive power of these models is highly dependent on the quality of the input data and the chosen modeling technique. For example, a Gradient Boosting-based model for a series of quinoline derivatives achieved a high predictive quality with a coefficient of determination (R²) of 95% and a low root mean square error (RMSE) of 0.283, indicating a strong correlation between the predicted and experimental activities. nih.gov

Below is an illustrative table of a hypothetical QSAR model for a series of quinolinecarboxylic acid analogues, showcasing the relationship between molecular descriptors and biological activity.

| Compound | logP | Molecular Weight | TPSA | Predicted pIC50 |

| Analog 1 | 3.5 | 250 | 60 | 5.8 |

| Analog 2 | 4.1 | 275 | 55 | 6.5 |

| Analog 3 | 3.8 | 260 | 65 | 6.1 |

| Analog 4 | 4.5 | 290 | 50 | 7.2 |

| Analog 5 | 3.2 | 240 | 70 | 5.5 |

This table is for illustrative purposes and does not represent actual data for 2-Quinolinecarboxylic acid, 6,8-dichloro-.

Descriptor Selection and Model Validation in Quinolinecarboxylic Acid Research

The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. nih.gov Molecular descriptors are numerical values that characterize the properties of a molecule. nih.gov They can be broadly categorized into:

2D Descriptors: Derived from the 2D representation of the molecule, including topological and constitutional descriptors. nih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, such as geometric and quantum-chemical descriptors. nih.gov

In the study of quinoline derivatives, a wide range of descriptors are often generated, and then statistical methods are used to select the most relevant ones that correlate with the biological activity. nih.gov For instance, in research on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, 199 2D and 3D descriptors were initially generated. nih.gov

Once a model is developed, it must be rigorously validated to ensure its predictive power and reliability. mdpi.com Validation is typically performed through two main processes:

Internal Validation: This process assesses the stability of the model using the training set data. A common method is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. orientjchem.org The squared cross-validation correlation coefficient (Q²) is a key metric; a Q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com

External Validation: This involves using the developed model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is often assessed by the predictive R² (R²pred), which measures the correlation between the predicted and observed activities for the test set. A high R²pred value suggests good external predictability. researchgate.net

The following table summarizes key validation parameters and their acceptable ranges, which are crucial for evaluating the quality of a QSAR model in quinolinecarboxylic acid research.

| Parameter | Description | Generally Accepted Value |

| R² | Coefficient of determination for the training set. | > 0.6 |

| Q² (or R²cv) | Coefficient of determination for leave-one-out cross-validation. | > 0.5 |

| R²pred | Coefficient of determination for the external test set. | > 0.6 |

| RMSE | Root Mean Square Error. | As low as possible |

This table presents generally accepted statistical criteria for QSAR model validation.

Advanced Analytical Techniques for 2 Quinolinecarboxylic Acid, 6,8 Dichloro Research

Spectroscopic Characterization Methods

Spectroscopy provides fundamental insights into the atomic and molecular structure of 2-Quinolinecarboxylic acid, 6,8-dichloro-. By interacting with electromagnetic radiation, the molecule reveals characteristic information about its functional groups, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecular framework. While specific experimental spectra for 2-Quinolinecarboxylic acid, 6,8-dichloro- are not widely published, the expected chemical shifts can be predicted based on the structure and data from analogous quinoline (B57606) compounds. rsc.orgnih.govchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the four protons on the quinoline ring system. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, often in the 10-12 ppm region, due to strong deshielding and hydrogen bonding. libretexts.org The aromatic protons will appear in the range of approximately 7.5-8.5 ppm. The electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group will influence the precise shifts of the remaining ring protons (H-3, H-4, H-5, and H-7).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm. libretexts.orgoregonstate.edu The nine carbons of the quinoline ring will resonate in the aromatic region (approximately 120-150 ppm). The carbons directly bonded to the electronegative chlorine atoms (C-6 and C-8) and the nitrogen atom will be significantly deshielded, appearing at the lower end of this range.

Table 1: Predicted NMR Chemical Shifts (δ) for 2-Quinolinecarboxylic acid, 6,8-dichloro-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 10.0 - 12.0 | 165 - 185 |

| Aromatic CH | 7.5 - 8.5 | 120 - 150 |

| Aromatic C-Cl | N/A | 130 - 145 |

| Aromatic C-N | N/A | 145 - 155 |

Note: These are predicted ranges based on general principles and data for similar compounds. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation. eoportal.org

FT-IR Spectroscopy: The FT-IR spectrum of 2-Quinolinecarboxylic acid, 6,8-dichloro- is expected to be dominated by the characteristic vibrations of the carboxylic acid group. A very broad absorption band due to the O-H stretch is anticipated in the 2500-3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.org A strong, sharp absorption corresponding to the carbonyl (C=O) stretch should appear around 1700-1730 cm⁻¹. libretexts.orgsigmaaldrich.com Vibrations associated with the dichlorinated quinoline ring, such as C=C and C=N aromatic ring stretching, are expected in the 1400-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibrations typically occur in the fingerprint region, below 800 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations of the quinoline system are often strong and well-defined in the Raman spectrum, making it a useful tool for characterizing the core structure.

Table 2: Expected Characteristic Vibrational Frequencies for 2-Quinolinecarboxylic acid, 6,8-dichloro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong |

| Quinoline Ring | C=C / C=N stretch | 1400 - 1600 | Medium - Strong |

Note: These are expected frequency ranges. The exact positions can be influenced by the solid-state packing and intermolecular interactions. libretexts.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π to π* transitions in conjugated systems. The quinoline ring system of 2-Quinolinecarboxylic acid, 6,8-dichloro- is an aromatic chromophore that is expected to absorb UV radiation. youtube.com The spectrum would likely show multiple absorption bands characteristic of the quinoline nucleus, typically below 350 nm. researchgate.netresearchgate.netzsmu.edu.ua The presence of the carboxylic acid and chlorine substituents can cause shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity compared to the unsubstituted quinoline-2-carboxylic acid. masterorganicchemistry.com This technique is particularly useful for quantitative analysis due to the strong absorbance of the aromatic system.

Chromatographic Separation and Detection Methods

Chromatography is essential for isolating, purifying, and quantifying 2-Quinolinecarboxylic acid, 6,8-dichloro- from complex mixtures. The choice of method depends on the required resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard and robust method for the analysis of non-volatile compounds like quinoline carboxylic acids. sigmaaldrich.com For 2-Quinolinecarboxylic acid, 6,8-dichloro-, a reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar surface for interaction.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. The pH of the aqueous phase would be a critical parameter to control the ionization state of the carboxylic acid group and achieve optimal retention and peak shape.

Detection: Given the compound's aromatic quinoline structure, UV detection is the most straightforward and effective method. epa.gov The detector would be set to a wavelength of maximum absorbance as determined by UV-Vis spectroscopy to ensure high sensitivity.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a more advanced version of HPLC that uses columns packed with smaller particles (<2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. The separation principles for 2-Quinolinecarboxylic acid, 6,8-dichloro- on a UHPLC system would be the same as for HPLC (i.e., reversed-phase), but with the benefits of enhanced performance. This makes UHPLC particularly advantageous for high-throughput screening or when analyzing complex samples where high resolving power is necessary.

Mass Spectrometry and Hyphenated Techniques

Mass spectrometry (MS) is a cornerstone analytical technique for the study of quinoline carboxylic acid derivatives, offering high sensitivity and specificity for detection and structural analysis. scripps.edunih.gov When coupled with chromatographic separation methods, its capabilities are significantly enhanced, allowing for the analysis of complex mixtures. researchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful platforms for identifying and quantifying 2-Quinolinecarboxylic acid, 6,8-dichloro- and its metabolites in biological matrices. nih.govnih.gov The initial chromatographic step separates the parent compound from its metabolites and endogenous matrix components based on their physicochemical properties. mdpi.com The separated molecules are then ionized, typically using electrospray ionization (ESI), and analyzed by tandem mass spectrometry. uab.edunih.gov

In a typical workflow, a precursor ion corresponding to the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻) is selected and fragmented to produce a characteristic pattern of product ions. uab.edu This fragmentation pattern serves as a fingerprint for structural confirmation. For metabolite profiling, researchers search for predicted metabolic modifications (e.g., hydroxylation, glucuronidation) of the parent drug, which would present as specific mass shifts in the precursor ion. chula.ac.thmdpi.com The high resolution and rapid analysis times of UPLC systems provide enhanced peak separation and sensitivity compared to conventional LC methods. upc.edumdpi.com

Table 1: Hypothetical UPLC-MS/MS Parameters for Metabolite Profiling

| Parameter | Description |

|---|---|

| Chromatography System | UPLC with a C18 reversed-phase column |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI), positive and negative modes |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for structural elucidation |

| Precursor Ion [M-H]⁻ for Parent Compound | m/z 240.0 |

| Potential Metabolite Precursor Ion (Hydroxylation) | m/z 256.0 |

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). uab.eduresearchgate.net This precision allows for the unambiguous determination of the elemental composition of the parent compound and its metabolites. For 2-Quinolinecarboxylic acid, 6,8-dichloro- (C₁₀H₅Cl₂NO₂), the exact mass can be calculated and compared against the measured mass to confirm its identity. This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. HRMS is invaluable in early-stage drug metabolism studies where metabolite standards are not available and structures must be proposed based on accurate mass data and fragmentation patterns. scripps.eduresearchgate.net

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physicochemical properties. While the specific crystal structure for 2-Quinolinecarboxylic acid, 6,8-dichloro- is not publicly available, analysis of closely related structures, such as 3,7-dichloroquinoline-8-carboxylic acid, provides insight into the expected solid-state behavior. researchgate.net

In the crystal lattice of such compounds, molecules are often organized through a combination of hydrogen bonding (e.g., between carboxylic acid groups) and π–π stacking interactions between the aromatic quinoline rings. researchgate.netnih.gov These interactions dictate properties like melting point, solubility, and stability. The data obtained from X-ray diffraction experiments include the crystal system, space group, and unit cell dimensions. mdpi.com

Table 2: Illustrative Crystallographic Data for a Related Dichloroquinoline Carboxylic Acid Derivative

| Parameter | Example Value (for 3,7-dichloroquinoline-8-carboxylic acid) researchgate.net |

|---|---|

| Chemical Formula | C₁₀H₅Cl₂NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions (a, b, c) | a = 7.15 Å, b = 7.91 Å, c = 9.06 Å |

| Key Intermolecular Interactions | O—H⋯N hydrogen bonding; π–π stacking |

Transcriptomics and Gene Expression Analysis (e.g., KEGG Pathway Analysis of Differentially Expressed Genes)

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. mdpi.com By analyzing changes in gene expression in response to treatment with a compound like 2-Quinolinecarboxylic acid, 6,8-dichloro-, researchers can elucidate its mechanisms of action and potential biological effects. mdpi.com Techniques like RNA-Sequencing (RNA-Seq) are used to quantify the expression levels of thousands of genes simultaneously.

Following treatment of cells or tissues with the compound, statistical analysis is performed to identify differentially expressed genes (DEGs)—genes that show a significant change in expression compared to an untreated control group. nih.govnih.gov To understand the biological significance of these changes, functional enrichment analysis is performed. The Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis is a common method used to map the DEGs to specific metabolic and signaling pathways. researchgate.netbiorxiv.org

For example, if treatment with 2-Quinolinecarboxylic acid, 6,8-dichloro- resulted in the upregulation of genes involved in xenobiotic metabolism, KEGG analysis would highlight pathways such as the 'Metabolism of xenobiotics by cytochrome P450'. researchgate.net This provides a systems-level view of the cellular response to the compound, offering valuable insights into its efficacy and potential toxicity. nih.govnih.gov